An In-Depth Technical Guide to Rhodamine Red-X Succinimidyl Ester
An In-Depth Technical Guide to Rhodamine Red-X Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine Red-X, succinimidyl ester is a bright, red-fluorescent dye widely utilized in biological research for the fluorescent labeling of biomolecules. As an amine-reactive probe, it readily forms stable covalent bonds with primary amines on proteins, peptides, and other molecules, making it a valuable tool for creating fluorescent conjugates. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use.
Rhodamine Red-X is a derivative of Lissamine rhodamine B, engineered for improved performance in bioconjugation. A key feature is the seven-atom aminohexanoyl spacer, designated by the "X," which separates the fluorophore from the succinimidyl ester reactive group.[1] This spacer minimizes potential interactions between the dye and the biomolecule, which can help preserve the biological activity of the labeled molecule and often leads to an increase in the fluorescence yield of the conjugate.[1] Compared to its predecessors, such as Lissamine rhodamine B sulfonyl chloride, Rhodamine Red-X succinimidyl ester offers greater stability in aqueous solutions, leading to more reproducible and efficient conjugations.[1]
Core Properties and Specifications
The utility of Rhodamine Red-X succinimidyl ester stems from its robust chemical and photophysical properties. These characteristics make it suitable for a wide range of fluorescence-based assays.
Chemical Properties
The succinimidyl ester moiety of Rhodamine Red-X provides its reactivity towards primary amines, such as the ε-amino group of lysine residues in proteins. This reaction forms a stable amide bond, ensuring a permanent label on the target biomolecule. The dye is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution before its addition to the aqueous conjugation reaction.
Photophysical Properties
Rhodamine Red-X exhibits strong absorption and emission in the red region of the visible spectrum, making it compatible with common excitation sources and filter sets. Its fluorescence is generally not sensitive to pH in the physiological range. While a specific quantum yield value is not consistently reported across the literature, conjugates of Rhodamine Red-X are noted to be exceptionally bright, often with a higher fluorescence yield compared to conjugates of Lissamine rhodamine B.[1]
Table 1: Quantitative Data for Rhodamine Red-X Succinimidyl Ester
| Property | Value | Reference |
| Excitation Maximum (λex) | ~570 nm | [2] |
| Emission Maximum (λem) | ~590 nm | [2] |
| Molar Extinction Coefficient (ε) | 118,000 cm⁻¹M⁻¹ (in Methanol) | Thermo Fisher Scientific Certificate of Analysis |
| Recommended Storage | -20°C, desiccated and protected from light | [3] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Reactivity | Primary amines | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the use of Rhodamine Red-X succinimidyl ester in common laboratory applications.
Protein Conjugation Protocol
This protocol outlines the steps for labeling a protein with Rhodamine Red-X succinimidyl ester.
Materials:
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Rhodamine Red-X succinimidyl ester
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Protein to be labeled (in an amine-free buffer)
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Anhydrous DMSO or DMF
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Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
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Purification resin (e.g., Sephadex G-25) or dialysis cassette
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Spectrophotometer
Methodology:
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Prepare the Protein Solution:
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Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
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Allow the vial of Rhodamine Red-X succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.
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-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to protein (typically a 10-20 fold molar excess is a good starting point).
-
Slowly add the dye stock solution to the protein solution while gently stirring.
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Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
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Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Rhodamine Red-X (~570 nm, A₅₇₀).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₇₀ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for rhodamine dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₅₇₀ / ε_dye
-
-
Calculate the DOL:
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DOL = Dye Concentration / Protein Concentration
-
-
Immunofluorescence Staining Protocol
This protocol provides a general workflow for using a Rhodamine Red-X conjugated secondary antibody for immunofluorescence imaging.
Materials:
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Cells cultured on coverslips
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Phosphate-buffered saline (PBS)
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Fixation Buffer: 4% paraformaldehyde in PBS
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Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody
-
Rhodamine Red-X conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Methodology:
-
Cell Fixation:
-
Wash the cells three times with PBS.
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Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the Rhodamine Red-X conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells three times with PBS.
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Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Visualizations of Workflows and Pathways
The following diagrams illustrate key processes involving Rhodamine Red-X succinimidyl ester.
Figure 1: Experimental workflow for protein conjugation with Rhodamine Red-X succinimidyl ester.
